Aluminum, bis(formato-kappaO)hydro-

Description

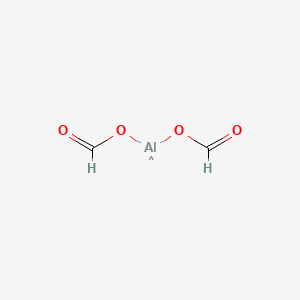

Aluminum, bis(formato-κO)hydroxy- (CAS 51575-25-8) is an aluminum-based coordination compound with the formula Al(OH)(HCO₂)₂ (C₂H₃AlO₅). Its structure features a central aluminum ion coordinated by two formate ligands (binding via κO oxygen atoms) and one hydroxide group . This compound is also termed "aluminum diformatehydroxide" or "basic aluminum formate." Unlike simpler aluminum hydroxides (e.g., Al(OH)₃), the inclusion of formate ligands modifies its solubility, reactivity, and thermal stability.

Properties

CAS No. |

65997-35-5 |

|---|---|

Molecular Formula |

C2H2AlO4 |

Molecular Weight |

117.02 g/mol |

InChI |

InChI=1S/2CH2O2.Al/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 |

InChI Key |

XFEICTSXAUCICV-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)O[Al]OC=O |

Origin of Product |

United States |

Preparation Methods

The preparation of bis-(Formato-o)hydroaluminum typically involves the use of hydrogen and dimethylformamide aluminum as raw materials . The reaction process must be carried out under dry conditions and at low temperatures to ensure the stability and purity of the product . Industrial production methods often involve similar conditions but on a larger scale, with additional steps to purify and isolate the compound.

Chemical Reactions Analysis

Bis-(Formato-o)hydroaluminum undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen, dimethylformamide, and other organometallic compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various aluminum-based compounds and organic by-products.

Scientific Research Applications

Bis-(Formato-o)hydroaluminum has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In industry, it is used in the production of advanced materials and as a catalyst in polymerization reactions .

Mechanism of Action

The mechanism by which bis-(Formato-o)hydroaluminum exerts its effects involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions . Its molecular targets and pathways include various organic and inorganic compounds, with which it can form stable complexes and facilitate reactions .

Comparison with Similar Compounds

Aluminum Hydroxide (Al(OH)₃)

Chemical Structure : Al(OH)₃ consists of layered octahedral aluminum centers bonded to hydroxide ions. It exists in four crystalline polymorphs (e.g., gibbsite, bayerite), differing in stacking sequences .

Properties :

Comparison :

- Ligand Composition : Al(OH)₃ lacks organic ligands, whereas bis(formato-κO)hydroxy- integrates formate groups, likely enhancing solubility in polar organic solvents.

- Thermal Behavior : The formate ligands in bis(formato-κO)hydroxy- may lower decomposition temperatures compared to Al(OH)₃ due to volatile formic acid release.

- Reactivity : Al(OH)₃ reacts with acids to form Al³⁺ salts, while bis(formato-κO)hydroxy- could yield mixed ligand complexes or aluminum formate derivatives .

Aluminum, tris[N-(hydroxy-κO)-N-(nitroso-κO)benzenaminato]- (CAS 15305-07-4)

Chemical Structure : This complex (C₁₈H₁₅AlN₆O₆) features aluminum coordinated by three bidentate ligands combining nitroso and hydroxy groups from benzene derivatives .

Properties :

Comparison :

- Ligand Diversity : The nitroso-hydroxybenzene ligands in this compound introduce redox-active and aromatic functionalities absent in bis(formato-κO)hydroxy-.

- Stability : Nitroso ligands may confer photolytic sensitivity, whereas formate ligands in bis(formato-κO)hydroxy- are thermally labile but less photoreactive .

Aluminum Formate Hydroxide (Al(OH)(HCO₂)₂) vs. Boron and Uranium Formate Complexes

- Boron Formate Complexes (e.g., Borate(1-), ammine(carboxylato)dihydro-, hydrogen; CAS 74861-59-9): These exhibit lower thermal stability and smaller ionic radii compared to aluminum analogs, limiting their use in high-temperature processes .

- Uranium Formate Complexes (e.g., Uranium, bis(formato-κO)dioxo-; CAS 16984-59-1): Feature uranyl (UO₂²⁺) centers with formate ligands, enabling unique radiochemical applications but posing toxicity challenges absent in aluminum derivatives .

Data Tables

Table 1: Key Properties of Aluminum Compounds

| Compound | CAS Number | Formula | Density (kg/m³) | Decomposition Temp. (°C) | Key Ligands |

|---|---|---|---|---|---|

| Aluminum, bis(formato-κO)hydroxy- | 51575-25-8 | C₂H₃AlO₅ | Not reported | Not reported | Formate, hydroxide |

| Aluminum Hydroxide (gibbsite) | 21645-51-2 | Al(OH)₃ | 2420 | 150–180 | Hydroxide |

| Aluminum nitroso-hydroxybenzene complex | 15305-07-4 | C₁₈H₁₅AlN₆O₆ | Not reported | Not reported | Nitroso, hydroxy |

Table 2: Functional Comparison

| Property | Aluminum, bis(formato-κO)hydroxy- | Aluminum Hydroxide | Aluminum Nitroso Complex |

|---|---|---|---|

| Ligand Type | Formate, hydroxide | Hydroxide | Nitroso, hydroxy |

| Solubility | Likely polar organic solvents | Water-insoluble | Organic solvents |

| Thermal Stability | Moderate (formate decomposition) | High | Photoreactive |

| Primary Applications | Materials precursor | Flame retardant | Catalysis |

Research Findings and Gaps

- Synthesis : Bis(formato-κO)hydroxy- is likely synthesized via aluminum salt reactions with formic acid, but detailed protocols are absent in reviewed literature .

- Stability : Formate ligands may decompose at lower temperatures than Al(OH)₃, but experimental data is lacking .

- Applications: Potential as a flame retardant synergist or polymer additive warrants study, leveraging formate’s volatility and Al(OH)₃’s established roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.